1H-Pyrazole-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C3H3FN2O2S. It is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
It is known that pyrazole analogs can target metabolic enzymes such as acetylcholinesterase, carbonic anhydrase, and α-glycosidase, which are relevant to neurodegenerative disorders .
Mode of Action
This reaction involves Michael addition and SO2 gas elimination, leading to the rapid construction of pyrazole or triazole cores .
Biochemical Pathways
It is known that pyrazole compounds can influence various biochemical pathways due to their ability to modify through nucleophilic and electrophilic substitution reactions .
Result of Action
It is known that pyrazole compounds can have multiple biological activities .
Action Environment
It is known that the success of suzuki–miyaura coupling, a reaction involving organoboron reagents like 1h-pyrazole-5-sulfonyl fluoride, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Biochemical Analysis
Biochemical Properties
1H-Pyrazole-5-sulfonyl fluoride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. For example, it has been shown to inhibit serine proteases, which are enzymes involved in protein degradation and processing . The interaction between this compound and these enzymes is crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammation and immune response, leading to changes in cellular behavior . Additionally, this compound has been found to affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization . These cellular effects highlight the potential of this compound in regulating cellular processes and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to specific targets, such as enzymes and receptors, and modulating their activity. For instance, this compound inhibits enzyme activity by forming covalent bonds with the active sites, leading to irreversible inhibition . This mechanism of action is crucial for understanding the compound’s therapeutic potential and designing targeted interventions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular behavior and function, highlighting the importance of temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have beneficial effects, such as anti-inflammatory and immunomodulatory properties . Higher doses may lead to toxic or adverse effects, including organ damage and impaired cellular function . Understanding the dosage effects of this compound is crucial for determining its therapeutic window and ensuring safe and effective use in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation . Understanding the transport and distribution of this compound is important for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for understanding its mechanism of action and designing targeted therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-5-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of pyrazole with sulfonyl fluoride under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-5-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically conducted under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Scientific Research Applications
1H-Pyrazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-Pyrazole-3-sulfonyl fluoride
- 1H-Pyrazole-4-sulfonyl fluoride
- 1H-Pyrazole-5-sulfonamide
Uniqueness: 1H-Pyrazole-5-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
1H-pyrazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADMFYLUVJHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.